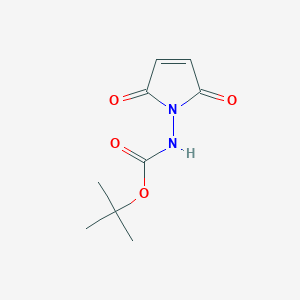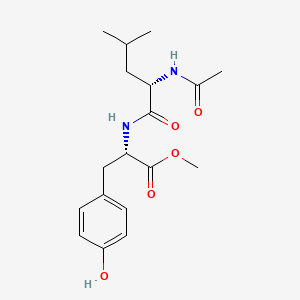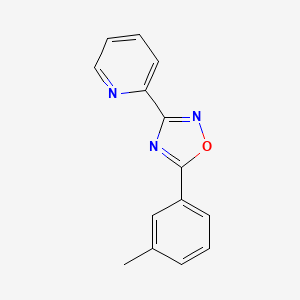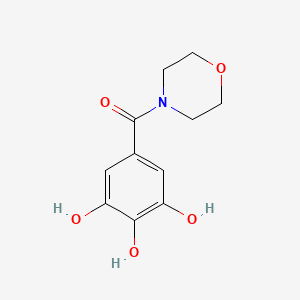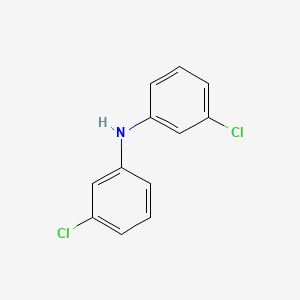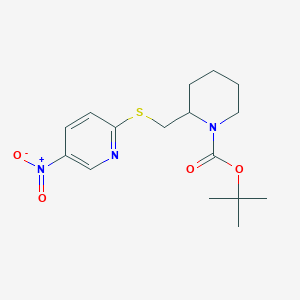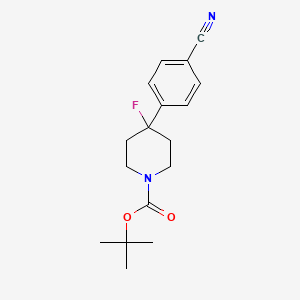
Tert-butyl 4-(4-cyanophenyl)-4-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyanophenyl group, a fluorine atom, and a piperidine ring, making it a valuable subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate:
Piperidine Ring Formation: The piperidine ring is constructed through cyclization reactions, often involving amines and aldehydes or ketones.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The fluorine atom and cyano group can form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Cyanophenyl)-4-fluoropiperidine: Lacks the ester group, making it less lipophilic.
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxamide: Contains an amide group instead of an ester, altering its reactivity and biological activity.
Uniqueness
4-(4-Cyanophenyl)-4-fluoro-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical and biological properties. The tert-butyl ester group also enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.
Properties
Molecular Formula |
C17H21FN2O2 |
|---|---|
Molecular Weight |
304.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-cyanophenyl)-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(18,9-11-20)14-6-4-13(12-19)5-7-14/h4-7H,8-11H2,1-3H3 |
InChI Key |
VYRKLCSYFBVVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)
